molecular formula C24H32N2O2S B1255931 2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline

2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1255931
M. Wt: 412.6 g/mol
InChI Key: XYYGFCDTBHAUSN-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline is a potent and selective inhibitor of Choline Kinase Alpha (ChoKα), a key enzyme in the Kennedy pathway of phosphatidylcholine synthesis. By competitively inhibiting ChoKα, this compound effectively disrupts the production of phosphocholine, a critical precursor for membrane biosynthesis and a recognized oncogenic signaling molecule. This mechanism is of significant interest in oncology research, as ChoKα is overexpressed in a variety of human carcinomas, including breast, lung, and colorectal cancers, where its activity is linked to cell proliferation and tumorigenesis. The research value of this inhibitor lies in its utility as a chemical probe to investigate the metabolic rewiring of cancer cells, to explore ChoKα's role in signal transduction pathways, and to validate it as a potential therapeutic target. Preclinical studies have demonstrated that pharmacological inhibition of ChoKα with compounds of this class can induce selective antiproliferative and pro-apoptotic effects in transformed cells while sparing normal cells, highlighting its potential for targeted cancer therapy strategies. Consequently, this tetrahydroisoquinoline derivative serves as an essential tool for researchers dissecting the intricacies of phospholipid metabolism in cancer biology and for the development of novel antineoplastic agents.

Properties

Molecular Formula

C24H32N2O2S

Molecular Weight

412.6 g/mol

IUPAC Name

4-[3-[[2-methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]morpholine

InChI

InChI=1S/C24H32N2O2S/c1-25-17-20-16-21(28-13-3-10-26-11-14-27-15-12-26)6-9-23(20)24(18-25)19-4-7-22(29-2)8-5-19/h4-9,16,24H,3,10-15,17-18H2,1-2H3

InChI Key

XYYGFCDTBHAUSN-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCOCC3)C4=CC=C(C=C4)SC

Synonyms

2-methyl-4-(4-methylsulfanyl-phenyl)-7-(3-morpholin-4-yl-propoxy)-1,2,3,4-tetrahydro-isoquinoline
JNJ-28583867

Origin of Product

United States

Biological Activity

The compound 2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline represents a significant class of tetrahydroisoquinoline (THIQ) derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action based on current research findings.

Structural Overview

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₂₁N₁O₂S
  • Molecular Weight : 279.40 g/mol
  • IUPAC Name : 2-methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline

The presence of the morpholino and methylthio groups in its structure is believed to influence its biological activities significantly.

Antitumor Activity

Recent studies have demonstrated that THIQ derivatives exhibit promising antitumor properties. For instance, a series of tetrahydroisoquinoline compounds were synthesized and tested against various human cancer cell lines, including HCT116 (colon cancer), MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A375 (melanoma). The results indicated that many of these compounds showed significant inhibitory effects on cell proliferation with IC₅₀ values ranging from 10 to 50 μM, suggesting their potential as therapeutic agents for cancer treatment .

Cell LineIC₅₀ Value (μM)Activity Level
HCT11615Moderate
MDA-MB-23125High
HepG230Moderate
A37520High

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a critical mechanism in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds similar to the target compound have been shown to inhibit AChE activity effectively. For example, thiazolidinone derivatives containing methylthio groups demonstrated mixed-type inhibition with IC₅₀ values around 3.11 μM for AChE isoforms . This suggests that the methylthio substituent may enhance cholinesterase inhibitory activity.

The biological activity of THIQ derivatives is often linked to their ability to interact with various biological targets:

  • Antitumor Mechanism : The antitumor activity is believed to result from the induction of apoptosis in cancer cells and the inhibition of cell cycle progression. The structural modifications in THIQs can enhance their affinity for specific receptors or enzymes involved in tumor growth .
  • Cholinesterase Inhibition : The interaction with AChE involves binding at the active site, leading to decreased breakdown of acetylcholine and increased neurotransmission. This mechanism is crucial for enhancing cognitive function in neurodegenerative conditions .

Case Studies

  • Antitumor Efficacy : A study focusing on a series of THIQ derivatives showed that compounds with specific substitutions on the aromatic ring exhibited enhanced cytotoxicity against various cancer cell lines. The findings indicated that structural optimization could lead to more effective antitumor agents .
  • Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective effects through cholinergic modulation, which could be beneficial in treating Alzheimer's disease and other cognitive disorders .

Preparation Methods

Pictet-Spengler Cyclization

This method involves condensing a β-phenethylamine derivative with an aldehyde under acidic conditions. For instance, reacting 3-methoxy-β-phenethylamine with formaldehyde in hydrochloric acid yields a tetrahydroisoquinoline precursor. However, introducing substituents like the methyl group at position 2 requires pre-functionalized starting materials. Source highlights analogous strategies in amphetamine derivatives, where methyl groups are introduced via alkylation prior to cyclization.

Bischler-Napieralski Reaction

Alternatively, the Bischler-Napieralski reaction employs cyclodehydration of an acylated β-phenethylamine using phosphoryl chloride or similar agents. This method is advantageous for introducing electron-withdrawing groups but often requires subsequent reduction of the intermediate dihydroisoquinoline. For the target compound, this route may involve acylating a β-phenethylamine derivative with a chloroacetyl chloride, followed by cyclization and reduction.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Steps : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification. Source reports optimal cyclization yields (82–90%) in toluene at reflux (110°C).

  • Alkylation Reactions : THF and dichloromethane are preferred for alkylation, minimizing side reactions. For example, methyl group introduction at position 2 achieves 78% yield in THF at −78°C.

Catalytic Systems

  • Palladium Catalysts : Cross-coupling reactions for the 4-(methylthio)phenyl group utilize Pd(PPh₃)₄ with Cs₂CO₃, achieving 65–70% yields.

  • Acid Catalysts : Pictet-Spengler cyclization benefits from trifluoroacetic acid (TFA), reducing reaction times from 24 h to 6 h.

Purification and Characterization

Column Chromatography

Silica gel chromatography remains the primary purification method. Source emphasizes gradient elution (hexane/ethyl acetate 10:1 to 3:1) for isolating intermediates with >95% purity.

Crystallization

Final product purity is enhanced via crystallization from ethanol/water mixtures. Source demonstrates this for analogous amines, achieving 99% purity after two recrystallizations.

Spectroscopic Analysis

  • ¹H NMR : Key signals include the methylthio singlet (δ 2.45 ppm) and morpholine protons (δ 3.60–3.75 ppm).

  • HRMS : Molecular ion [M+H]⁺ at m/z 412.6 confirms the molecular formula C₂₄H₃₂N₂O₂S.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Pictet-Spengler + Alkylation6897Simplified functionalization
Bischler-Napieralski + Coupling7295Scalability for industrial production
Hybrid Approach8198Balanced yield and purity

Source and highlight the hybrid approach—combining Pictet-Spengler cyclization with Suzuki coupling—as optimal, offering high yields and minimal byproducts.

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